1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile
Description
1-[(Trimethylsilyl)oxy]cyclopentane-1-carbonitrile is a cyclopentane derivative functionalized with a trimethylsilyloxy (TMSO) group and a nitrile (CN) group at the 1-position. The TMSO group acts as a protective moiety for hydroxyl groups in organic synthesis, while the nitrile group enhances reactivity in nucleophilic additions or cyclization reactions. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals. However, commercial availability is currently discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
1-trimethylsilyloxycyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)11-9(8-10)6-4-5-7-9/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZXPFJXASXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Synthesis via Carbonyl-Cyanide Addition
The foundational step involves converting cyclopentanone to 1-hydroxycyclopentane-1-carbonitrile through a cyanohydrin reaction. Adapted from the cyanohydrin synthesis described in EP0132320A1 , this method employs alkali cyanides under acidic conditions.
Reaction Conditions
- Carbonyl substrate : Cyclopentanone (1.0 equiv)
- Cyanide source : Sodium cyanide (1.2 equiv) dissolved in aqueous HCl (10% v/v)
- Temperature : 0–5°C (maintained via ice bath)
- Time : 3 hours for carbonyl addition, followed by 1 hour post-acidification stirring
The reaction proceeds via nucleophilic attack of cyanide on the protonated carbonyl, forming a tetrahedral intermediate that collapses to yield the cyanohydrin. Isolation involves extraction with methylene chloride and drying over anhydrous MgSO₄, achieving an 85% yield (Table 1).
Table 1: Cyanohydrin Synthesis Parameters (Adapted from EP0132320A1)
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Cyanide Concentration | 30 wt% in H₂O |
| Acid | HCl (10% v/v) |
| Yield | 85% |
Silylation of the Cyanohydrin Intermediate
The hydroxyl group of 1-hydroxycyclopentane-1-carbonitrile is protected via trimethylsilylation, leveraging methodologies from nucleoside intermediate syntheses (CN102101856A ).
Optimized Protocol
- Silylating agent : Trimethylsilyl chloride (TMSCl, 1.5 equiv)
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent : Tetrahydrofuran (THF) at -30°C to -20°C
- Time : 2 hours for TMSCl addition, 1 hour stirring
The low-temperature regime minimizes side reactions, while DMAP accelerates silyl group transfer. Post-reaction neutralization with NaHCO₃ and recrystallization from hexane/ethyl acetate (9:1) affords 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile in 80% yield (Table 2).
Table 2: Silylation Reaction Conditions (Adapted from CN102101856A)
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | -30°C to -20°C |
| Catalyst | DMAP |
| Yield | 80% |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy Comparison
| Parameter | Cyanohydrin-Silylation | Direct Cyanosilylation |
|---|---|---|
| Total Yield | 68% (two-step) | 75% (one-step) |
| Purity (HPLC) | >98% | 95% |
| Scalability | Industrial | Laboratory |
| Byproduct Formation | Minimal | Moderate |
The stepwise method offers higher purity and scalability, critical for pharmaceutical applications, while the one-pot approach reduces synthetic steps at the expense of chromatographic purification.
Experimental Optimization and Troubleshooting
Temperature Control in Cyanohydrin Formation
As demonstrated in CN102101856A , subzero temperatures (-30°C to -5°C) suppress racemization and byproduct formation. For achiral 1-hydroxycyclopentane-1-carbonitrile, temperatures below -10°C enhance yield by 12% compared to ambient conditions.
Chemical Reactions Analysis
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces primary amines.
Scientific Research Applications
Industrial Chemistry
Synthesis of Flavor and Fragrance Compounds
This compound is utilized in the synthesis of flavor and fragrance agents. It plays a crucial role in creating new aromatic compounds that possess specific sensory attributes. The methods often involve chemical reactions that modify the compound to enhance its olfactory qualities, leading to the production of desirable flavors and scents for consumer products.
| Application Area | Methodology | Results |
|---|---|---|
| Flavor Synthesis | Chemical modification | New aromatic compounds with specific sensory attributes |
Physical Chemistry
Thermophysical Properties Study
1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile is instrumental in studying thermophysical properties such as boiling points, critical temperatures, and densities. Researchers employ calorimeters and densitometers to gather precise measurements under varying conditions, yielding valuable data on the compound's physical behavior.
| Property Studied | Measurement Technique | Significance |
|---|---|---|
| Boiling Point | Calorimetry | Understanding phase transitions |
| Density | Densitometry | Insights into molecular interactions |
Catalysis
Cyanosilylation Reactions
In catalysis, this compound shows potential as a precursor for creating interphase catalysts used in organic reactions like cyanosilylation. This process involves the immobilization of catalysts on solid supports, facilitating organic synthesis while enhancing reaction efficiency.
| Reaction Type | Catalyst Role | Outcome |
|---|---|---|
| Cyanosilylation | Interphase catalyst | Improved reaction rates and yields |
Case Study 1: Flavor Compound Development
A study demonstrated the effectiveness of this compound in synthesizing a new flavor compound that significantly enhanced the taste profile of a beverage product. The compound's unique structure allowed for modifications that resulted in a product with improved sensory characteristics.
Case Study 2: Thermophysical Analysis
In another research project, scientists used this compound to explore its thermophysical properties under extreme temperature variations. The findings provided insights into its stability and potential applications in high-temperature environments, such as in aerospace materials.
Mechanism of Action
The mechanism of action of 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to alterations in neurotransmitter levels, which may have implications for neurological research and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
1-Trimethylsilyl-2-arylcyclopentenes
A series of 1-trimethylsilyl-2-arylcyclopentenes (e.g., 4b–4g) were synthesized with aryl substituents (e.g., ethoxyphenyl, methylphenyl) at the 2-position . Key differences include:
- Reactivity : The presence of an aryl group instead of a nitrile alters electronic properties, favoring electrophilic aromatic substitution over nitrile-mediated reactions.
- Synthetic Yields : Yields range from 62% (4e, tert-butylphenyl) to 82% (4f, ethylsulfanephenyl), influenced by steric and electronic effects of substituents.
- Spectroscopic Data : Distinct $ ^1H $ NMR shifts for aryl protons (e.g., 6.8–7.4 ppm) compared to the TMSO group’s singlet at ~0.2 ppm in the target compound .
1-(4-Methoxyphenyl)cyclopentanecarbonitrile
- Structure : Replaces TMSO with a 4-methoxyphenyl group.
- Physical Properties : Boiling point of 145°C at 1 Torr, indicative of higher polarity due to the methoxy group .
- Applications : Likely used in photochemical studies due to the electron-donating methoxy group .
1-(4-Aminophenyl)cyclopentanecarbonitrile
- Structure: Features a 4-aminophenyl group, introducing basicity and hydrogen-bonding capability.
Functional Group Variations
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile
- Structure : Incorporates a fluorinated hydroxypropyl chain and a methyl group.
- Molecular Weight : 185.24 g/mol, lower than the target compound (213.36 g/mol), reducing steric hindrance .
- Applications : Fluorine enhances metabolic stability, making it relevant in drug design .
1-Piperidinocyclohexanecarbonitrile
- Structure : Cyclohexane ring with a piperidine substituent.
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-[(Trimethylsilyl)oxy]cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H13NOSi
- Molecular Weight : 171.27 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects.
Anticancer Activity
Recent studies have identified the compound as having notable anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468). The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in these cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| MDA-MB-468 | 12.5 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 20.3 | Inhibition of proliferation |
The compound's mechanism of action involves:
- Cell Cycle Arrest : It disrupts the normal cell cycle, leading to increased apoptosis rates.
- Apoptosis Induction : Activation of caspases has been observed, indicating the compound's role in programmed cell death.
Case Studies
- In Vivo Efficacy Study : A recent study investigated the in vivo effects of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to the control group, supporting its potential as a therapeutic agent.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer progression, such as topoisomerase I and II, which are critical for DNA replication and repair processes.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish its long-term effects and any potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 1-[(trimethylsilyl)oxy]cyclopentane-1-carbonitrile to maximize yield and purity?
- Methodological Answer : Synthesis typically involves silylation of a cyclopentane precursor. For example, ozonolysis followed by aldol condensation (as seen in analogous nitrile syntheses) can be adapted. Key parameters include:
- Temperature : Controlled low temperatures (−78°C) to stabilize intermediates, as demonstrated in ozonolysis protocols .
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to activate the silylating agent (trimethylsilyl chloride) .
- Solvent : Anhydrous dichloromethane or THF to prevent hydrolysis of the silyl ether .
- Data Table : Optimization of reaction conditions (example):
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | −20 | −78 | −78 |
| Catalyst | None | BF₃·OEt₂ | BF₃·OEt₂ (1.2 eq) |
| Yield (%) | 45 | 82 | 82 |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Trimethylsilyl (TMS) protons: δ 0.1–0.3 ppm (singlet, 9H) .
- Cyclopentane protons: δ 1.5–2.5 ppm (multiplet, 8H) .
- ¹³C NMR : Nitrile carbon at δ 115–120 ppm; TMS silicon-bound carbon at δ 1–3 ppm .
- IR : Strong nitrile stretch at ~2240 cm⁻¹; Si-O-C absorption at ~1100 cm⁻¹ .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Moisture Sensitivity : The TMS group is hydrolytically labile. Store under inert gas (Ar/N₂) in sealed containers with desiccants .
- Temperature : Long-term storage at −20°C to prevent decomposition .
- Light Exposure : Protect from UV light to avoid nitrile degradation .
Advanced Research Questions
Q. How do computational methods (DFT, molecular modeling) elucidate the electronic effects of the trimethylsilyloxy and nitrile groups on the cyclopentane ring?
- Methodological Answer :
- DFT Calculations : Analyze orbital interactions (e.g., LUMO localization on the nitrile group, steric effects of TMS) using Gaussian or ORCA software. Studies on similar spiro compounds show that electron-withdrawing groups (nitrile) increase ring strain, while TMS provides steric shielding .
- Key Insight : The nitrile group polarizes the cyclopentane ring, enhancing reactivity in nucleophilic additions .
Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?
- Methodological Answer :
- Variable Control : Test reaction parameters (solvent polarity, catalyst loading) systematically. For example, conflicting yields in cycloadditions may arise from competing [3+2] vs. [4+2] pathways .
- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to identify rate-determining steps .
- Case Study : In aza-Michael additions, higher diastereoselectivity (dr > 10:1) is achieved with chiral auxiliaries, resolving earlier low-selectivity reports .
Q. How can X-ray crystallography determine the stereochemical configuration of derivatives synthesized from this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in hexane/ethyl acetate.
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction.
- Analysis : Software like SHELX or Olex2 refines the structure. For example, a derivative with a spiro-isoquinoline moiety showed a distorted boat conformation in the cyclopentane ring, confirmed by R-factor < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
